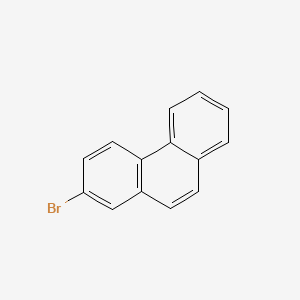

2-Bromophenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Bromophenanthrene (CAS number 62162-97-4), a brominated polycyclic aromatic hydrocarbon. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and available information on its biological activity and toxicity. The information is curated to support researchers, scientists, and professionals in drug development and other scientific disciplines who may be working with or considering the use of this compound. All quantitative data is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using diagrams.

Physicochemical Properties

This compound is a solid organic compound characterized by a phenanthrene (B1679779) backbone with a bromine substituent at the 2-position.[1] Its aromatic nature contributes to its stability and makes it a useful intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62162-97-4 | [2] |

| Molecular Formula | C₁₄H₉Br | [1][2] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 95.0 to 99.0 °C | [3] |

| Boiling Point | 185 °C at 4 mmHg | [3] |

| Solubility | Moderately soluble in organic solvents. Slightly soluble in chloroform. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to its unique set of protons and carbon atoms in the phenanthrene ring system. The bromine substituent will influence the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.7 | Multiplet | 9H | Aromatic Protons |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 122 - 134 | Aromatic Carbons |

| ~ 120 (approx.) | Carbon bearing Bromine |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup (for a 400 MHz spectrometer):

-

Set the appropriate nucleus for observation (¹H or ¹³C).

-

Use a standard pulse program.

-

Set the spectral width to encompass the expected chemical shift range.

-

Optimize acquisition time and relaxation delay for good signal-to-noise.

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[4]

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H and C=C stretching and bending vibrations of the aromatic system, as well as the C-Br stretching vibration.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~ 690 - 515 | Medium to Strong | C-Br Stretch |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5] Fragmentation patterns will arise from the cleavage of the C-Br bond and fragmentation of the phenanthrene ring.

Table 5: Predicted Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 256/258 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |

| 177 | Moderate | [M - Br]⁺ |

| 176 | Moderate | [M - HBr]⁺ |

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.[6]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.[7]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, typically starting from phenanthrene. Direct bromination of phenanthrene often leads to a mixture of isomers, with the 9-bromo derivative being a major product.[8] Therefore, a regioselective synthesis is required to obtain the 2-bromo isomer in good yield. One plausible approach involves the Sandmeyer reaction starting from 2-aminophenanthrene (B1582492).

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on known transformations of aromatic amines.

-

Nitration of Phenanthrene: Carefully nitrate (B79036) phenanthrene to obtain a mixture of nitrophenanthrenes.

-

Isomer Separation: Separate the 2-nitrophenanthrene (B96471) isomer from the mixture using column chromatography.

-

Reduction of 2-Nitrophenanthrene: Reduce the nitro group of 2-nitrophenanthrene to an amino group using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation) to yield 2-aminophenanthrene.

-

Diazotization of 2-Aminophenanthrene: Dissolve 2-aminophenanthrene in an acidic aqueous solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the corresponding diazonium salt.

-

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding this compound.

-

Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Biological Activity and Toxicity

Specific toxicological data for this compound is not extensively documented in publicly available literature. However, as a brominated polycyclic aromatic hydrocarbon, it should be handled with care, assuming potential for toxicity.[1] The biological activity of related brominated aromatic compounds and phenanthrene derivatives has been investigated, showing a range of effects.

Table 6: Summary of Potential Biological Activities and Toxicity (Based on Related Compounds)

| Aspect | Information | Reference(s) |

| Cytotoxicity | Brominated organic compounds have shown cytotoxic effects against various cancer cell lines. The specific IC₅₀ values for this compound are not available. | [9] |

| Mutagenicity | The mutagenic potential of this compound has not been specifically reported. The Ames test is a common method to assess mutagenicity.[10] | [10] |

| Ecotoxicity | As a polycyclic aromatic hydrocarbon, this compound may exhibit ecotoxicity. The LC₅₀ values for aquatic organisms are not available. | [11] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay - Illustrative)

-

Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Conclusion

This compound is a valuable research chemical and synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its spectroscopic characteristics and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Researchers are advised to handle this compound with appropriate safety precautions and to perform thorough analytical characterization for their specific applications. The provided experimental protocols offer a starting point for the synthesis, purification, and evaluation of this compound in a laboratory setting.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR [m.chemicalbook.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromophenanthrene from Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-bromophenanthrene from phenanthrene (B1679779). Direct bromination of phenanthrene is not a viable method for the synthesis of the 2-bromo isomer due to the high reactivity of the 9- and 10-positions, leading predominantly to 9-bromophenanthrene. Therefore, a multi-step synthetic approach is required. This document details a robust and well-documented two-step process commencing with the sulfonation of phenanthrene to yield phenanthrene-2-sulfonic acid, followed by a subsequent conversion of the sulfonic acid functional group to a bromine atom. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis of this compound, a valuable building block in the development of advanced pharmaceutical compounds and functional materials.

Introduction

Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their presence as a core structural motif in various natural products and pharmacologically active molecules. The targeted synthesis of specific isomers, such as this compound, is crucial for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.

The electrophilic substitution of phenanthrene, including bromination, preferentially occurs at the electron-rich 9- and 10-positions. This inherent reactivity necessitates a more strategic, multi-step approach to achieve substitution at the 2-position. The most reliable and scalable method involves the sulfonation of phenanthrene, which, under thermodynamic control, yields a separable mixture of isomers, including the desired 2-substituted intermediate. This intermediate can then be converted to this compound.

This guide provides a detailed methodology for this synthetic transformation, compiling quantitative data from established literature and presenting it in a clear, comparative format.

Synthetic Pathway Overview

The synthesis of this compound from phenanthrene is a two-stage process. The first stage involves the sulfonation of the phenanthrene core, followed by the separation of the resulting sulfonic acid isomers. The second stage is the conversion of the purified phenanthrene-2-sulfonic acid intermediate into the final this compound product.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound from phenanthrene.

| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Sulfonation of Phenanthrene | Phenanthrene, conc. H₂SO₄, 120-125 °C, 3.5 h | Mixture of sodium phenanthrenesulfonates | ~83% (total sulfonates) | [1] |

| 2 | Isomer Separation | Fractional crystallization of sodium and barium salts | Sodium phenanthrene-2-sulfonate | 17-21% (from phenanthrene) | [1] |

| 3 | Conversion to Sulfonyl Chloride | Sodium phenanthrene-2-sulfonate, PCl₅/POCl₃ | Phenanthrene-2-sulfonyl chloride | 89% | [2] |

Note: The final conversion step from the sulfonyl chloride to this compound is implied through standard organic transformations, though a specific yield for this step on this substrate was not found in the immediate literature. The overall yield will be a product of the yields of the individual steps.

Experimental Protocols

Stage 1: Sulfonation of Phenanthrene and Isolation of Sodium Phenanthrene-2-sulfonate

This protocol is adapted from the established procedure in Organic Syntheses.[1]

4.1.1. Sulfonation of Phenanthrene

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 500 g (2.8 moles) of purified phenanthrene is melted by heating the flask in an oil bath to 110 °C.

-

With vigorous stirring, 327 mL (600 g, 5.8 moles) of concentrated sulfuric acid is added from the dropping funnel at a rate that maintains the internal temperature at or below 120 °C (this should take approximately 10-15 minutes).

-

The reaction mixture is then stirred at a temperature of 120-125 °C for 3.5 hours. The reaction is exothermic, so the oil bath temperature should be maintained 5-10 °C below the desired reaction temperature.

-

After the reaction period, the hot, viscous solution is carefully poured into 4 liters of water.

-

A solution of 400 g of sodium hydroxide (B78521) in 600-800 mL of water is then added to the aqueous mixture.

-

The mixture is cooled thoroughly in an ice bath, and the precipitated sodium phenanthrenesulfonate salts are collected by filtration. The filter cake is pressed well to remove excess liquid.

-

The crude sodium salts are washed with 1 liter of a half-saturated sodium chloride solution. The filtrate, containing disulfonated products, is discarded.

4.1.2. Isolation of Sodium Phenanthrene-2-sulfonate

-

The mixture of sodium phenanthrenesulfonates is dissolved in 7-8 liters of boiling water containing 100 mL of concentrated hydrochloric acid.

-

The hot solution is filtered and then neutralized with a sodium hydroxide solution.

-

The solution is allowed to cool and crystallize. The crystals, which are enriched in the sodium 2-sulfonate isomer, are collected by filtration, and the mother liquor is set aside.

-

Further purification and separation of the 2- and 3-isomers can be achieved by conversion to their barium salts followed by fractional crystallization, as detailed in the Organic Syntheses procedure.[1] For the purpose of obtaining the 2-isomer, the initial crop of sodium salt crystals is often sufficiently enriched.

Stage 2: Conversion of Sodium Phenanthrene-2-sulfonate to this compound

This stage involves two key transformations: the conversion of the sulfonate salt to a more reactive sulfonyl chloride, followed by the displacement of the sulfonyl chloride group with bromine.

4.2.1. Synthesis of Phenanthrene-2-sulfonyl chloride

This protocol is based on a reported procedure for the synthesis of phenanthrene-2- and -3-sulfonyl chlorides.[2]

-

In a fume hood, a mixture of sodium phenanthrene-2-sulfonate is reacted with a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to facilitate the conversion of the sulfonate to the sulfonyl chloride.

-

Upon completion of the reaction, the phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully treated with ice water to hydrolyze any remaining phosphorus halides.

-

The solid phenanthrene-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried. The reported yield for this conversion is 89%.[2]

Caption: Formation of phenanthrene-2-sulfonyl chloride.

4.2.2. Conversion of Phenanthrene-2-sulfonyl chloride to this compound

While a specific protocol for the direct conversion of phenanthrene-2-sulfonyl chloride to this compound is not explicitly detailed in the searched literature, a common method for the conversion of aryl sulfonyl halides to aryl halides involves a two-step process: reduction of the sulfonyl chloride to a sulfinic acid or thiol, followed by a reaction that introduces the bromine atom. A more direct, albeit less common, method would be a direct displacement, which is challenging.

An alternative and more established route from the sulfonic acid is via the Sandmeyer reaction , which would involve the following conceptual steps:

-

Conversion of Phenanthrene-2-sulfonic acid to 2-Aminophenanthrene (B1582492): This can be achieved through alkali fusion of the sodium sulfonate salt to yield 2-hydroxyphenanthrene, followed by a Bucherer reaction or other amination methods.

-

Diazotization of 2-Aminophenanthrene: The 2-aminophenanthrene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to yield this compound.

Caption: Conceptual workflow via the Sandmeyer reaction.

Given the lack of a direct, detailed protocol for the conversion of the sulfonyl chloride to the bromide, the Sandmeyer route, while involving more steps, relies on more predictable and well-established named reactions.

Conclusion

The synthesis of this compound from phenanthrene is a multi-step process that circumvents the kinetic preference for electrophilic attack at the 9- and 10-positions. The key to a successful synthesis lies in the regioselective introduction of a functional group at the 2-position, which can later be converted to a bromine atom. The sulfonation of phenanthrene provides a reliable method for obtaining the necessary phenanthrene-2-sulfonic acid precursor. While the direct conversion of this sulfonic acid to this compound requires further methodological development, established multi-step sequences, such as those proceeding through a 2-aminophenanthrene intermediate via a Sandmeyer reaction, offer a viable, albeit longer, synthetic route. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this important molecule.

References

A Technical Guide to 2-Bromophenanthrene: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromophenanthrene, a key intermediate in organic synthesis. It also details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Core Physicochemical Properties of this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a bromine substituent on the phenanthrene (B1679779) backbone.[1] This functionalization makes it a valuable building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1]

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₉Br[1][2][3][4][5][6] |

| Molecular Weight | 257.13 g/mol [3][5][6][7][8] |

| CAS Number | 62162-97-4[2][3][4] |

| Appearance | White to off-white solid/crystal[1][3] |

| Melting Point | 95.0 to 99.0 °C[2][7] |

| Boiling Point | 389.679 °C at 760 mmHg[2] |

| Density | 1.479 g/cm³[2] |

| Solubility | Slightly soluble in Chloroform[2] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The presence of the bromine atom on the phenanthrene structure makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. A typical protocol for the coupling of this compound with phenylboronic acid to synthesize 2-phenylphenanthrene (B13823639) is detailed below.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene (B28343) and Water (degassed)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield 2-phenylphenanthrene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 2-Bromophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromophenanthrene, a key intermediate in various fields of chemical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.68 | d | 8.4 | H-4 |

| 8.63 | d | 8.8 | H-5 |

| 8.54 | s | H-1 | |

| 7.92 | d | 8.0 | H-9 |

| 7.88 | d | 8.8 | H-6 |

| 7.70 | dd | 8.4, 1.6 | H-3 |

| 7.65 | t | 7.6 | H-7 |

| 7.60 | t | 7.6 | H-8 |

| 7.49 | d | 8.0 | H-10 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 133.3 | C-4a |

| 132.0 | C-8a |

| 131.5 | C-10a |

| 130.8 | C-4 |

| 129.0 | C-5 |

| 128.9 | C-1 |

| 128.7 | C-9 |

| 127.8 | C-6 |

| 127.3 | C-7 |

| 127.0 | C-3 |

| 126.9 | C-8 |

| 123.3 | C-10 |

| 122.9 | C-4b |

| 121.5 | C-2 |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3060 | Aromatic C-H stretch |

| 1605 | Aromatic C=C stretch |

| 1490 | Aromatic C=C stretch |

| 880 | C-H out-of-plane bend |

| 810 | C-H out-of-plane bend |

| 740 | C-H out-of-plane bend |

| 620 | C-Br stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 258 | [M+2]⁺• (with ⁸¹Br) |

| 256 | [M]⁺• (with ⁷⁹Br) |

| 177 | [M - Br]⁺ |

| 176 | [M - HBr]⁺• |

| 88 | [C₇H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

-

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Spectral width: 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

-

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

A small amount of solid this compound was placed directly onto the diamond crystal.

-

Pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum was presented as transmittance.

-

Mass Spectrometry (MS)

Sample Preparation and Analysis:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD.

-

Procedure:

-

A dilute solution of this compound was prepared in dichloromethane.

-

1 µL of the solution was injected into the GC.

-

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to 2-Bromophenanthrene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenanthrene, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), serves as a valuable building block in organic synthesis. Its unique structural and electronic properties make it a versatile precursor for the construction of more complex molecules, finding applications in materials science and as an intermediate in the synthesis of potentially bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key chemical transformations.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its core physical and chemical properties are summarized in the tables below, providing a ready reference for researchers.

Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 62162-97-4 | [1] |

| Molecular Formula | C₁₄H₉Br | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | [1] |

| InChI | InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | [1] |

| InChIKey | SQTPFYJEKHTINP-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 97 °C | [2] |

| Boiling Point | Not available | |

| Appearance | White to Off-White Solid | [1][2] |

| Solubility | Soluble in organic solvents. | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction of 2-aminophenanthrene (B1582492) being a common approach. This section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the phenanthrene core starting from the corresponding amine.[3]

Experimental Protocol:

-

Diazotization of 2-Aminophenanthrene:

-

Suspend 2-aminophenanthrene in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification Methods

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization and column chromatography are the most common methods.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

-

Stationary and Mobile Phase Selection: Silica (B1680970) gel is a common stationary phase. The mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents, such as hexanes and ethyl acetate. The optimal solvent system should provide good separation of this compound from its impurities on a thin-layer chromatography (TLC) plate.

-

Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis and Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular ion peaks would therefore appear at m/z 256 and 258. Fragmentation patterns would involve the loss of the bromine atom and successive losses of C₂H₂ units from the aromatic core.[4][5]

Chemical Reactivity

The bromine atom at the 2-position of the phenanthrene ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can readily participate in this reaction with various arylboronic acids to synthesize 2-arylphenanthrene derivatives.[6][7]

General Experimental Protocol:

-

To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is another palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This compound can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 2-position of the phenanthrene core.[8][9][10]

General Experimental Protocol:

-

In a reaction flask, combine this compound, the alkene (1.1-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add a polar aprotic solvent such as DMF or acetonitrile.

-

Degas the mixture with an inert gas.

-

Heat the reaction to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Biological Activity

While extensive studies on the specific biological activities of this compound are limited, research on related brominated aromatic compounds and phenanthrene derivatives suggests potential for biological effects. Brominated phenols and other related structures have been investigated for a range of bioactivities, including anticancer and antimicrobial properties.[11][12][13][14] Phenanthrene derivatives, in general, have been studied for their cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.[15][16] Further research is needed to specifically elucidate the biological profile of this compound and its potential applications in drug development. At present, no specific signaling pathways involving this compound have been identified in the literature.

Conclusion

This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which allow for the facile construction of more complex phenanthrene-based architectures. While detailed biological studies are currently lacking, the broader activities of related compounds suggest that this compound and its derivatives may hold promise for future investigations in medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 2-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH), has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its rigid phenanthrene (B1679779) core, combined with the reactive bromine handle at the 2-position, provides a versatile scaffold for the construction of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide delves into the historical context of this compound's discovery, details its synthesis, and presents key physicochemical data, offering a comprehensive resource for researchers in the field.

While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a logical consequence of the development of fundamental reactions in organic chemistry, particularly those focused on the functionalization of aromatic systems. The history of this compound is therefore intrinsically linked to the broader history of phenanthrene chemistry and the advent of regioselective synthesis.

The Challenge of Regioselectivity in Phenanthrene Bromination

The direct electrophilic bromination of phenanthrene predominantly yields 9-bromophenanthrene. This regioselectivity is a consequence of the electronic properties of the phenanthrene nucleus, where the 9- and 10-positions are the most electron-rich and thus most susceptible to electrophilic attack. The formation of the more stable Wheland intermediate upon attack at the 9-position further favors this outcome. Therefore, the synthesis of this compound necessitated the development of more nuanced synthetic strategies to overcome this inherent reactivity.

The Advent of Directed Synthesis: The Sandmeyer Reaction

The most plausible and historically significant route to this compound is through the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1] This reaction provides a reliable method for the introduction of a halide at a specific position on an aromatic ring by way of a diazonium salt intermediate.[1][2] The synthesis of this compound via this method involves a two-step sequence starting from 2-aminophenanthrene (B1582492).

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely available in modern literature, reflecting its status as a well-established, albeit not commonly prepared, intermediate. The following protocols are based on established methods for the synthesis of related compounds and the fundamental principles of the reactions involved.

Synthesis of 2-Phenanthrenesulfonic Acid

This procedure is adapted from the method for the sulfonation of phenanthrene.

Materials:

-

Phenanthrene

-

Concentrated sulfuric acid

Procedure:

-

Melt phenanthrene in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

-

Heat the molten phenanthrene to 120°C.

-

Slowly add concentrated sulfuric acid to the stirred, molten phenanthrene.

-

Maintain the temperature at 120°C for several hours to favor the formation of the 2- and 3-sulfonic acid isomers.

-

Pour the reaction mixture into a large volume of water.

-

The sodium salt of 2-phenanthrenesulfonic acid can be isolated by fractional crystallization.[3]

Synthesis of 2-Aminophenanthrene

The synthesis of 2-aminophenanthrene can be achieved through the amination of 2-phenanthrenesulfonic acid.

Materials:

-

2-Phenanthrenesulfonic acid sodium salt

-

Ammonia (B1221849) solution

-

Sodium sulfite (B76179)

Procedure:

-

Heat the sodium salt of 2-phenanthrenesulfonic acid with a concentrated solution of ammonia in a sealed vessel under pressure.

-

The addition of sodium sulfite can facilitate the reaction.

-

After cooling, the reaction mixture is acidified to precipitate the 2-aminophenanthrene, which can be purified by recrystallization.

Synthesis of this compound via the Sandmeyer Reaction

This protocol is based on the general procedure for the Sandmeyer reaction.

Materials:

-

2-Aminophenanthrene

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Ice

Procedure:

-

Diazotization:

-

Suspend 2-aminophenanthrene in a mixture of hydrobromic acid and water in a flask cooled to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension, maintaining the temperature below 5°C.

-

The completion of the diazotization can be confirmed by testing for the absence of the starting amine using a suitable method (e.g., TLC) and the presence of excess nitrous acid using starch-iodide paper.[4]

-

-

Bromination:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.

-

Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) or by column chromatography.

-

Physicochemical Data

Quantitative data for this compound is primarily available from commercial suppliers and chemical databases.

| Property | Value | Reference |

| CAS Number | 62162-97-4 | [5] |

| Molecular Formula | C₁₄H₉Br | [5] |

| Molecular Weight | 257.13 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 95-99 °C | [6] |

| Boiling Point | 185 °C / 4 mmHg | [7] |

| Purity | Typically >97% (GC) | [6] |

Applications in Research and Development

While specific examples of this compound in late-stage drug development are not abundant in the public domain, its utility as a synthetic intermediate is clear. Brominated aromatic compounds are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[8]

The phenanthrene scaffold itself is found in a number of natural products with biological activity, including some alkaloids and steroids.[9] Derivatives of phenanthrene have been investigated for their potential anti-inflammatory, anti-bacterial, anti-cancer, and anti-oxidative properties.[10] The availability of this compound allows for the systematic exploration of structure-activity relationships by enabling the introduction of a wide variety of substituents at the 2-position of the phenanthrene core.

Furthermore, the rigid, planar structure of the phenanthrene core makes it an attractive building block for materials science applications, particularly in the field of organic electronics.[8][11] Functionalized phenanthrenes can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom in this compound serves as a convenient attachment point for other functional groups to tune the electronic and photophysical properties of the resulting materials.[12]

Conclusion

The history of this compound is a testament to the ingenuity of organic chemists in overcoming the inherent reactivity of aromatic systems to achieve specific, targeted syntheses. While not a compound of household recognition, its role as a key synthetic intermediate provides researchers with a powerful tool for the construction of novel molecules with the potential for significant impact in medicine and materials science. The foundational Sandmeyer reaction remains a relevant and powerful method for its preparation, underscoring the enduring legacy of classical organic reactions in modern chemical research. This guide provides a solid foundation for understanding the history, synthesis, and potential applications of this versatile building block.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

2-Bromophenanthrene structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used for the structural elucidation and characterization of this compound. The information herein is intended to support research, quality control, and development activities where this compound is utilized. This document details the key physicochemical properties, spectroscopic and crystallographic data, and standardized experimental protocols.

Physicochemical Properties of this compound

This compound is a solid, polycyclic aromatic hydrocarbon.[1] A summary of its key quantitative and physical properties is presented in Table 1, providing essential data for its handling, storage, and analysis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Br | [1][2] |

| Molecular Weight | 257.13 g/mol | [2][3][4] |

| Monoisotopic Mass | 255.98876 Da | [2] |

| CAS Number | 62162-97-4 | [2][4] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 95.0 to 99.0 °C | [5] |

| Boiling Point | 185 °C at 4 mmHg | [6] |

| Purity | Typically ≥97% (GC) | [1][3][4] |

| Solubility | Slightly soluble in Chloroform | [5] |

| Storage | Sealed in a dry place at room temperature | [3][5] |

Analytical Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound relies on a combination of modern analytical techniques.[7][8] These methods provide complementary information regarding the compound's connectivity, molecular weight, and three-dimensional arrangement.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[9] For this compound, ¹H and ¹³C NMR spectra provide critical information about the number and connectivity of protons and carbons in the aromatic system.

-

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants of the nine distinct protons are influenced by the position of the bromine atom, leading to a unique fingerprint for the 2-bromo isomer.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum will display 14 distinct signals corresponding to each carbon atom in the phenanthrene (B1679779) core. The carbon atom directly bonded to the bromine will exhibit a characteristic chemical shift, and its signal may be attenuated due to the quadrupolar effects of the bromine atom. Two-dimensional NMR techniques like COSY and HMBC can be employed to definitively assign the proton and carbon signals.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration and the magnetic field strength of the instrument.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[11]

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[12]

-

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion ([M]•+) will appear as a characteristic pair of peaks of nearly equal intensity at m/z 256 and m/z 258. This M and M+2 pattern is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br).[12][13]

-

Fragmentation: A primary fragmentation pathway is the loss of the bromine atom, which would result in a significant peak at m/z 177, corresponding to the phenanthrenyl cation.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane (B109758) or ethyl acetate.[12]

-

Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]

-

-

MS Method:

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and extract its mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[14][15] This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute configuration in chiral molecules.[15]

Caption: Information derived from an X-ray crystallography experiment.

-

Crystallization: The critical first step is to grow a high-quality single crystal of this compound.[15] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion using a suitable solvent system (e.g., ethanol, hexanes, or a mixture).

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are recorded by a detector.[14]

-

Structure Solution and Refinement: The collected diffraction data (angles and intensities) are processed to determine the unit cell dimensions and space group.[14] Computational methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Synthesis and Purification

The synthesis of bromophenanthrenes can be achieved through various methods, often starting from phenanthrene itself or a substituted precursor.[16]

-

Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[17]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62162-97-4 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 62162-97-4 [chemicalbook.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. acgpubs.org [acgpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

- 13. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Bromophenanthrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromophenanthrene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles of its solubility, provides a template for systematic data collection, and details the experimental protocols necessary for its determination.

Introduction to this compound

This compound (C₁₄H₉Br) is a polycyclic aromatic hydrocarbon (PAH) where a bromine atom is substituted on the phenanthrene (B1679779) backbone.[2] This substitution significantly influences its reactivity and physical properties, including its solubility.[2] It typically appears as a white to off-white solid at room temperature.[3] Understanding its solubility is crucial for its application in organic synthesis, particularly for optimizing reaction conditions, purification processes like recrystallization, and for its handling in drug development and materials science.[1][2]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which correlates the polarity of the solute and the solvent.[4] The molecular structure of this compound possesses both nonpolar and slightly polar characteristics that dictate its solubility behavior.

-

Phenanthrene Backbone: This large, fused aromatic ring system is nonpolar and hydrophobic. This characteristic suggests good solubility in nonpolar aromatic and halogenated hydrocarbon solvents.[5][6]

-

Bromine Substituent: The bromine atom introduces a degree of polarity and polarizability to the molecule. However, the overall nonpolar character of the large hydrocarbon structure is expected to dominate.

Based on these structural features, this compound is predicted to exhibit moderate to good solubility in a range of common organic solvents. General observations indicate it has moderate solubility in many organic solvents, with slight solubility noted in chloroform.[2][7]

Quantitative Solubility Data

As of this guide's compilation, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents is limited. The following table is presented as a structured template for researchers to systematically record their experimentally determined solubility values. This will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Toluene | Aromatic Hydrocarbon | ||||

| e.g., Dichloromethane | Halogenated Hydrocarbon | ||||

| e.g., Chloroform | Halogenated Hydrocarbon | ||||

| e.g., Tetrahydrofuran (THF) | Ether | ||||

| e.g., Acetone | Ketone | ||||

| e.g., Ethyl Acetate | Ester | ||||

| e.g., Ethanol | Alcohol | ||||

| e.g., Methanol | Alcohol | ||||

| e.g., Hexane | Aliphatic Hydrocarbon |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method.[8][9] This method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with tight-sealing caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[8]

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker or incubator. Agitate the mixtures at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid.[10][11] The exact time required to reach equilibrium may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.[11][12] Filtration is a critical step to avoid overestimation of the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][11] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 62162-97-4: this compound | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. quora.com [quora.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Halogenated aliphatic hydrocarbons [m.chemicalbook.com]

- 7. This compound CAS#: 62162-97-4 [m.chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves monitoring the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1][3] The resulting data, typically plotted as mass change versus temperature, provides valuable information about physical and chemical phenomena such as desorption, decomposition, and oxidation.[4] For a compound like 2-Bromophenanthrene, TGA can elucidate its thermal stability, decomposition profile, and the nature of its degradation products.

Hypothetical Thermogravimetric Analysis of this compound

Based on the thermal behavior of other brominated aromatic hydrocarbons, a TGA curve for this compound would be expected to show a multi-stage decomposition process. The initial stage would likely involve the cleavage of the Carbon-Bromine bond, followed by the subsequent breakdown of the polycyclic aromatic hydrocarbon backbone at higher temperatures.

Predicted Quantitative Data

The following table summarizes the anticipated quantitative data from a TGA experiment of this compound conducted under an inert nitrogen atmosphere.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Ambient - 200 | ~0-1% | Loss of adsorbed moisture and volatile impurities |

| 200 - 450 | ~30-35% | Primary decomposition: C-Br bond cleavage, release of HBr |

| 450 - 700 | ~60-65% | Secondary decomposition: Breakdown of the phenanthrene (B1679779) backbone |

| > 700 | ~1-5% | Residual char formation |

Detailed Experimental Protocol

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900°C is required. The instrument should have a programmable temperature controller and a gas-switching system for atmosphere control.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Grind the sample into a fine, homogenous powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared ceramic or platinum crucible.

3.3. TGA Instrument Parameters

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp from 30°C to 900°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

3.4. Post-Analysis

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be plotted and analyzed.

-

The onset temperature of decomposition, peak decomposition temperatures, and percentage weight loss for each stage should be determined from the curves.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the C-Br bond, which is the weakest bond in the molecule. This is followed by a series of hydrogen abstraction and rearrangement reactions, leading to the breakdown of the aromatic structure.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for the TGA of this compound.

Caption: Workflow for TGA of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for professionals in research and drug development. Although based on a hypothetical analysis due to the absence of specific literature data, the presented information is grounded in the established principles of thermal analysis and the known behavior of similar brominated aromatic compounds. The detailed experimental protocol and proposed decomposition pathway offer a robust starting point for the empirical investigation of this compound's thermal properties. Such studies are crucial for assessing the stability of pharmaceutical compounds and understanding their degradation pathways, which are critical aspects of drug development and material science.

References

An In-depth Technical Guide to the Crystal Structure of Brominated Phenanthrenes: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, the specific crystal structure of 2-Bromophenanthrene is not publicly available in crystallographic databases. This guide will therefore utilize the well-documented crystal structure of the parent compound, phenanthrene (B1679779), as a representative model. The experimental protocols provided are generalized for the crystallographic analysis of small organic molecules and are directly applicable to the study of this compound.

Introduction

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of considerable interest in materials science and medicinal chemistry. The introduction of a bromine substituent onto the phenanthrene scaffold, as in this compound, can significantly alter its electronic properties, intermolecular interactions, and solid-state packing. A thorough understanding of the crystal structure is paramount for rational drug design, the development of novel organic electronic materials, and for structure-property relationship studies.

This technical guide provides a comprehensive overview of the crystallographic analysis of brominated phenanthrenes, using phenanthrene as a foundational example. It details the methodologies for crystal growth, data collection, and structure refinement, and presents the crystallographic data in a clear, tabular format.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and conditions for crystallization.

| Property | Value |

| Molecular Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 95.0 to 99.0 °C |

| Boiling Point | 185 °C at 4 mmHg |

| Solubility | Slightly soluble in chloroform |

Crystallographic Data of Phenanthrene (Representative Example)

The crystallographic data for phenanthrene provides a valuable reference for what can be expected for its brominated derivatives. The crystal structure of phenanthrene has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in Table 2.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 8.46 Å |

| b | 6.16 Å |

| c | 9.47 Å |

| α | 90° |

| β | 97.7° |

| γ | 90° |

| Unit Cell Volume | 489 ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 1.203 g/cm³ |

Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a series of well-defined experimental steps. A generalized workflow is depicted in the diagram below, followed by detailed protocols for each stage.

Caption: A schematic overview of the key stages involved in the determination of a crystal structure.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the bromination of phenanthrene. The crude product must be purified to a high degree to ensure the growth of high-quality single crystals.

Protocol:

-